molecular formula C39H56ClN5O8S B607917 HaloPROTAC-E

HaloPROTAC-E

Cat. No.: B607917
M. Wt: 790.4 g/mol
InChI Key: NJCGXLMTZGCSRS-JSWXEYCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HaloPROTAC-E is a novel compound designed for targeted protein degradation. It is a chloroalkyl-containing high-affinity ligand of von Hippel-Lindau (VHL) protein, which is part of the E3 ubiquitin ligase complex. This compound is used to induce the degradation of proteins tagged with the HaloTag, a modified bacterial enzyme that can be fused to proteins of interest .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HaloPROTAC-E involves the conjugation of a chloroalkane to a high-affinity VHL ligand. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is then purified using chromatographic techniques and characterized using spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions

HaloPROTAC-E primarily undergoes substitution reactions due to the presence of the chloroalkane group. It can also participate in conjugation reactions with proteins tagged with the HaloTag.

Common Reagents and Conditions

Major Products

The major product of the reaction between this compound and a HaloTag-tagged protein is a covalent complex that targets the protein for degradation by the proteasome .

Scientific Research Applications

HaloPROTAC-E has a wide range of applications in scientific research:

Mechanism of Action

HaloPROTAC-E exerts its effects by recruiting the VHL E3 ubiquitin ligase to the target protein tagged with the HaloTag. This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The process is highly specific and can be controlled temporally by the addition of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

HaloPROTAC-E is unique due to its high selectivity and efficiency in degrading HaloTag-tagged proteins. It offers reversible and rapid degradation, making it a valuable tool for studying protein function and developing therapeutic strategies .

Properties

IUPAC Name

(2S,4R)-N-[[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H56ClN5O8S/c1-27-33(54-26-43-27)28-9-10-29(32(21-28)53-20-19-52-18-17-51-16-15-50-14-8-6-5-7-13-40)23-42-35(47)31-22-30(46)24-45(31)36(48)34(38(2,3)4)44-37(49)39(25-41)11-12-39/h9-10,21,26,30-31,34,46H,5-8,11-20,22-24H2,1-4H3,(H,42,47)(H,44,49)/t30-,31+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCGXLMTZGCSRS-JSWXEYCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)C#N)O)OCCOCCOCCOCCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)C#N)O)OCCOCCOCCOCCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H56ClN5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

790.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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